molecular formula C28H40O5 B1262585 (10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione

(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione

Cat. No. B1262585
M. Wt: 456.6 g/mol
InChI Key: HTVAGPUQOOAAEN-PKVUCGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Isohalidrysone A is an organic molecular entity.

Scientific Research Applications

Indicator for Acid-Base Titration

One study discusses the use of a similar compound, 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphe-nyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, as an indicator for acid-base titration. This environmentally friendly synthesized compound displays significant color change in different pH environments, making it useful for determining the end point of titrations involving strong acids and bases (Pyrko, 2021).

Applications in Organic Synthesis

Another research focus is on synthetic applications of structurally similar compounds. For example, studies on acyclic diterpenes and tricyclic diterpenes, which share some structural similarities with the compound , have been carried out. These studies typically involve the determination of chemical structures using various spectroscopic methods and exploring the potential of these compounds in organic synthesis (Itokawa et al., 1991).

Antimicrobial Activity

Compounds similar to the one specified have been synthesized and tested for their antimicrobial activity. For instance, derivatives of 1,8-dioxo-hydroxanthene, synthesized from vanillin, showed considerable antibacterial activity against various bacteria strains, suggesting potential applications in developing new antimicrobial agents (Retnosari et al., 2021).

properties

Product Name

(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

IUPAC Name

(10Z,14E)-5-hydroxy-16-(2-hydroxy-5-methoxy-3-methylphenyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-4,12-dione

InChI

InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,28,31-32H,8-10,12,15H2,1-7H3/b19-14-,20-11+

InChI Key

HTVAGPUQOOAAEN-PKVUCGNLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(/C)\CCCC(C)C(C(=O)C=C(C)C)O)OC

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(C(=O)C=C(C)C)O)OC

Origin of Product

United States

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